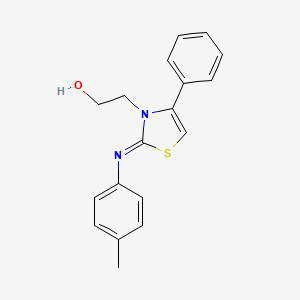

(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol

Description

“(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol” is a thiazole derivative characterized by a planar thiazole core substituted with a phenyl group at position 4, a p-tolylimino (4-methylphenylimino) group at position 2, and an ethanol moiety at position 3 (Z-configuration). The compound’s stereoelectronic properties are influenced by the conjugation of the imino group with the thiazole ring and the hydrogen-bonding capability of the ethanol substituent.

Propriétés

IUPAC Name |

2-[2-(4-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-14-7-9-16(10-8-14)19-18-20(11-12-21)17(13-22-18)15-5-3-2-4-6-15/h2-10,13,21H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILZEYDIJUOMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol typically involves the condensation of 2-aminothiazole with p-tolualdehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Hydrochloric acid or sulfuric acid for halogenation reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or aminated derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a bioactive compound with antimicrobial properties.

- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

- Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Utilized in the development of novel materials with specific chemical and physical properties.

- Applied in the formulation of specialty chemicals and intermediates.

Mécanisme D'action

The mechanism of action of (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Thiazole Derivatives

Key Observations :

- Hydrogen-Bonding: Ethanol substituents (e.g., in the parent compound and –16 derivatives) improve aqueous solubility and enable hydrogen-bonding interactions in biological systems .

- Electronic Effects : Electron-donating groups (e.g., methoxy in ) increase electron density on the thiazole ring, altering reactivity and optical properties .

Key Observations :

- Traditional reflux methods (e.g., ) are reliable but time-consuming compared to microwave-assisted synthesis, which reduces reaction times from hours to minutes .

- Acidic workup (e.g., hydrobromide salt formation in ) enhances crystallinity, aiding in structural validation via X-ray crystallography .

Key Observations :

- Antiproliferative activity in thiazole derivatives (e.g., ) correlates with bulky aromatic substituents (e.g., paracyclophanyl groups), which may enhance target binding .

- The parent compound’s ethanol group could facilitate interactions with cellular targets through hydrogen bonding, though direct evidence is lacking in the provided data.

Physicochemical Properties

- Solubility: Ethanol-containing derivatives (e.g., parent compound) exhibit higher aqueous solubility than non-polar analogs (e.g., ’s isopropylphenyl derivative) .

- Thermal Stability: p-Tolylimino substituents (parent compound) improve thermal stability compared to methoxy-substituted analogs due to reduced electron-withdrawing effects .

Activité Biologique

(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is a synthetic organic compound belonging to the thiazole family. It possesses a unique chemical structure that includes a thiazole ring, a phenyl group, and a p-tolylimino group, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula: C18H18N2OS

CAS Number: 905784-36-3

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert effects by:

- Enzyme Inhibition: It has been suggested that the compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation: The compound may bind to receptors that regulate various physiological processes, influencing cellular responses.

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties arise from its ability to inhibit enzymes involved in inflammatory processes. This could make it a candidate for treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Although direct case studies on this compound are sparse, several studies on related compounds provide insights into its potential effects:

- Thiazolidinone Derivatives: A study on thiazolidinone derivatives demonstrated significant antiproliferative activity against breast cancer cell lines, indicating that structural analogs may possess similar properties .

- Mechanistic Insights: Research on other thiazole compounds has revealed their ability to modulate apoptotic pathways and inhibit tumor growth through various mechanisms, including caspase activation and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.